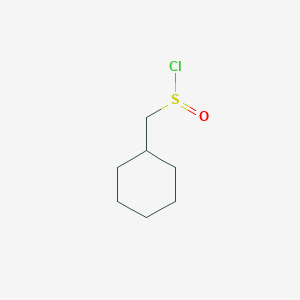
Cyclohexylmethanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethanesulfinyl chloride is an organosulfur compound characterized by the presence of a sulfinyl chloride group attached to a cyclohexylmethane structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfinyl chloride can be synthesized through the chlorination of cyclohexylmethanesulfinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Sulfinamides: Formed from reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation.
Sulfinates: Produced from reactions with alcohols.
Scientific Research Applications
Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanesulfonyl Chloride: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness: Cyclohexylmethanesulfinyl chloride is unique due to the presence of both the cyclohexyl and sulfinyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C7H13ClOS |
|---|---|
Molecular Weight |
180.70 g/mol |
IUPAC Name |
cyclohexylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
FTUFCYWZDWLUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















